molecular formula C14H11N3O2 B3317726 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile CAS No. 97125-16-1

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile

Cat. No.: B3317726
CAS No.: 97125-16-1
M. Wt: 253.26 g/mol
InChI Key: DJFROAQAVZBRHS-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Scaffolds in Organic Synthesis

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental scaffolds in the synthesis of a wide array of heterocyclic compounds. ekb.egekb.eg The cyano group can be readily transformed into other functional groups such as amides, carboxylic acids, and amines, providing access to a multitude of molecular architectures. wikipedia.org The pyridine (B92270) ring itself can undergo various modifications, further expanding the synthetic utility of these scaffolds. nih.gov

The presence of multiple functional groups, as seen in compounds like 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile, allows for selective and sequential reactions, enabling the construction of complex molecules with high efficiency. For instance, the amino group can participate in condensation reactions, while the formyl group is a precursor for various carbon-carbon bond-forming reactions.

A general and widely utilized method for the synthesis of substituted nicotinonitriles involves the multicomponent reaction of α,β-unsaturated ketones with malononitrile (B47326) in the presence of a base. nih.govnih.gov This approach allows for the direct assembly of the highly functionalized pyridine ring in a single step. For example, the synthesis of a related compound, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, was achieved through the condensation of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with malononitrile using sodium methoxide. nih.gov

Precursor 1Precursor 2ReagentProduct
α,β-Unsaturated KetoneMalononitrileBase (e.g., Sodium Methoxide)Substituted Nicotinonitrile

This synthetic strategy highlights the modularity and efficiency of accessing diverse nicotinonitrile derivatives.

Importance of Polyfunctionalized Pyridine Derivatives

Pyridine derivatives are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and functional materials. nih.govacs.org The introduction of multiple functional groups onto the pyridine ring significantly enhances their chemical diversity and potential applications. researchgate.net

Polyfunctionalized pyridines are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. ekb.eg They are found in numerous approved drugs, showcasing their importance in the development of new therapeutic agents. ekb.eg The diverse electronic and steric properties conferred by different functional groups allow for the fine-tuning of a molecule's pharmacological profile.

Beyond pharmaceuticals, these compounds are crucial in material science. The nitrogen atom in the pyridine ring and the polar functional groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, and optical properties. Furthermore, the extended π-systems in many nicotinonitrile derivatives give rise to applications as fluorescent materials and nonlinear optical (NLO) materials. nih.govresearchgate.net

Research Context for this compound

The specific compound, this compound, is a prime example of a polyfunctionalized nicotinonitrile with significant potential for further chemical exploration. While detailed research dedicated solely to this molecule is not extensively documented in publicly available literature, its structure suggests several avenues of investigation based on the known reactivity of its constituent functional groups.

The presence of an amino, formyl, methoxy (B1213986), and phenyl group, in addition to the nitrile, on the pyridine core creates a molecule rich in chemical handles. This allows for a variety of potential transformations:

Condensation Reactions: The amino and formyl groups can participate in intramolecular or intermolecular condensation reactions to form fused heterocyclic systems, such as pyridopyrimidines or pyridothiazines.

Modification of the Formyl Group: The aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in various nucleophilic addition reactions.

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or diazotized, providing access to a wide range of derivatives with potentially altered biological or material properties.

Cross-Coupling Reactions: The pyridine ring can potentially be further functionalized through various cross-coupling reactions.

The combination of these functional groups in a single molecule makes this compound a valuable intermediate for the synthesis of complex heterocyclic libraries for drug discovery and for the development of novel functional materials. The study of such polyfunctionalized systems is crucial for advancing our understanding of structure-property relationships in organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-formyl-2-methoxy-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14-10(7-15)12(9-5-3-2-4-6-9)11(8-18)13(16)17-14/h2-6,8H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFROAQAVZBRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Materials Science and Industrial Chemistry

Development of Functional Organic Materials

The inherent electronic and photophysical properties of nicotinonitrile derivatives make them promising candidates for a variety of functional organic materials. The strategic placement of substituents on the pyridine (B92270) ring allows for the fine-tuning of their optical and electronic characteristics.

Design Principles for Chromophores and Fluorescent Materials

The design of chromophores and fluorescent materials based on the 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile scaffold is guided by the principles of intramolecular charge transfer (ICT). The amino group (-NH2) at the 6-position and the methoxy (B1213986) group (-OCH3) at the 2-position act as electron-donating groups, while the cyano (-CN) group at the nicotinonitrile core and the formyl (-CHO) group at the 5-position serve as strong electron-withdrawing groups. This "push-pull" electronic structure is a key design feature for creating molecules with significant dipole moments and tunable energy levels, which are crucial for fluorescence.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating fragments, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting portions of the molecule. The energy gap between the HOMO and LUMO determines the absorption and emission wavelengths. For instance, studies on structurally similar 2-amino-4,6-diphenylnicotinonitriles have shown that substitutions on the phenyl rings can lead to either a blue or red shift in the emission spectra, highlighting the tunability of their photophysical properties. mdpi.com The solvent environment also plays a crucial role, with more polar solvents often leading to a red shift in the emission maximum due to the stabilization of the excited ICT state. mdpi.com

Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the electronic structure and fluorescent behavior of such molecules. mdpi.com These computational methods help in understanding the HOMO-LUMO energy gaps, dipole moments, and the nature of electronic transitions, thereby guiding the rational design of new materials with desired optical properties.

Table 1: Key Functional Groups and Their Role in Photophysical Properties

Functional GroupPositionElectronic NatureRole in Chromophore Design
Amino (-NH2)6Electron-donatingEnhances intramolecular charge transfer
Methoxy (-OCH3)2Electron-donatingModulates electron density and solubility
Formyl (-CHO)5Electron-withdrawingActs as an electron acceptor, promoting ICT
Phenyl (-C6H5)4π-systemExtends conjugation, influences planarity and stacking
Cyano (-CN)3Electron-withdrawingStrong electron acceptor, key to nicotinonitrile core

Role in Optoelectronic Devices

The promising fluorescent properties of nicotinonitrile derivatives, including potentially this compound, make them attractive for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure is a significant advantage in the development of full-color displays and solid-state lighting.

In the context of OLEDs, these materials can function as the emissive layer. The efficiency of an OLED is dependent on the charge injection, transport, and recombination properties of the organic materials used. The presence of both electron-donating and electron-withdrawing moieties in the molecular structure can facilitate balanced charge transport. Computational studies on related organic compounds have shown that parameters like ionization potential and electron affinity, which can be calculated using DFT, are critical in predicting the performance of a material in an optoelectronic device. jmcs.org.mxmdpi.com

Furthermore, the π-stacking ability of the pyridine and phenyl rings can influence the charge mobility in the solid state, which is a crucial factor for efficient device operation. researchgate.net The non-planar nature of some nicotinonitrile derivatives can, however, impact intermolecular interactions and packing in the solid state, which in turn affects the material's charge transport and emissive properties. nih.gov

Application as Corrosion Inhibitors for Metallic Surfaces

The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of this compound suggests its potential as a corrosion inhibitor for metallic surfaces, particularly in acidic environments.

Adsorption Mechanisms on Metal-Solution Interfaces

The primary mechanism by which organic molecules inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process can involve either physisorption, chemisorption, or a combination of both.

For a molecule like this compound, several modes of adsorption are plausible:

Electrostatic Interaction (Physisorption): In acidic solutions, the nitrogen atoms of the pyridine ring and the amino group can become protonated. These positively charged species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemical Bonding (Chemisorption): The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the phenyl and pyridine rings, can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. This is a stronger form of interaction and often leads to higher inhibition efficiency.

Quantum chemical calculations, particularly DFT, are widely used to study the interaction between inhibitor molecules and metal surfaces. eurjchem.comresearchgate.net These studies can predict the sites of interaction on the molecule (e.g., through the analysis of HOMO and LUMO electron densities) and the strength of the adsorption. The adsorption of such inhibitors often follows established isotherms, such as the Langmuir adsorption isotherm, which describes the relationship between the concentration of the inhibitor and the surface coverage. researchgate.netekb.eg

Structure-Performance Relationships in Corrosion Mitigation

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, the following structural features are expected to contribute to its performance:

Presence of Heteroatoms: The nitrogen and oxygen atoms are active centers for adsorption onto the metal surface.

Aromatic Rings: The phenyl and pyridine rings provide a large surface area for coverage and contain π-electrons that can interact with the metal surface.

Functional Groups: The amino, methoxy, and formyl groups can influence the electron density distribution in the molecule, thereby affecting the strength of the adsorption bond.

Table 2: Predicted Contribution of Molecular Features to Corrosion Inhibition

Molecular FeaturePredicted Role in Corrosion Inhibition
Pyridine NitrogenAdsorption center via lone pair donation
Amino Group NitrogenAdsorption center, potential for protonation
Methoxy Group OxygenAdsorption center via lone pair donation
Phenyl and Pyridine Ringsπ-electron donation, increased surface coverage
Formyl and Cyano GroupsInfluence electronic properties and adsorption geometry

Contributions to Novel Synthetic Methodologies

While the primary focus has been on the applications of this compound, the synthesis of this and related nicotinonitrile derivatives itself contributes to the development of novel synthetic methodologies. The construction of such highly substituted pyridine rings often involves multi-component reactions, which are a cornerstone of green and efficient chemistry.

The synthesis of the nicotinonitrile core typically involves the condensation of an α,β-unsaturated ketone with malononitrile (B47326) in the presence of a base. nih.gov Variations of this approach, utilizing different starting materials and catalysts, have been extensively explored for the synthesis of a wide library of nicotinonitrile derivatives. nih.gov The functional groups present in this compound, such as the formyl and amino groups, also offer handles for further chemical transformations. For example, the formyl group can undergo various reactions to introduce new functionalities, and the amino group can be diazotized or acylated, opening up avenues for the synthesis of more complex heterocyclic systems. The development of efficient and regioselective methods to synthesize and functionalize such nicotinonitrile derivatives is an active area of research in organic chemistry. researchgate.net

Precursor for Advanced Organic Building Blocks in Chemical Industry

The strategic placement of multiple reactive sites on the this compound molecule allows for a variety of chemical transformations, leading to the generation of novel organic building blocks with potential for industrial applications. The amino, formyl, and nitrile groups are particularly amenable to cyclization and condensation reactions, which are fundamental processes for constructing complex heterocyclic systems. These resulting structures can serve as monomers for polymerization, core structures for dyes and pigments, or key intermediates in the synthesis of specialized industrial chemicals.

The reactivity of the amino and formyl groups, situated ortho to each other on the pyridine ring, provides a direct pathway to the formation of fused heterocyclic systems. This arrangement is ideal for condensation reactions with a wide range of reagents, leading to the creation of novel bicyclic and polycyclic aromatic compounds.

One of the primary pathways for elaborating this nicotinonitrile precursor involves its reaction with active methylene (B1212753) compounds. These reactions, often driven by the electrophilicity of the formyl group and the nucleophilicity of the amino group, can lead to the formation of fused pyridine derivatives. For instance, condensation with compounds containing a reactive methylene group (e.g., malononitrile, ethyl cyanoacetate) can yield pyrido[2,3-d]pyrimidine (B1209978) scaffolds. These structures are of interest not only for their potential biological activities but also as chromophores and fluorophores due to their extended conjugated π-systems.

Similarly, reactions with hydrazine (B178648) and its derivatives can be employed to construct fused pyrazole (B372694) rings, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. The specific reaction conditions and the nature of the substituents on the hydrazine reactant can be tailored to control the final structure and properties of the resulting building block.

The nitrile group also offers a handle for further functionalization. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the diversity of accessible molecular architectures.

While specific, publicly available research detailing the direct application of this compound as a precursor in materials science and industrial chemistry (excluding agrochemical and biological contexts) is limited, the fundamental reactivity of its functional groups strongly suggests its potential in these areas. The following tables outline the hypothetical, yet chemically plausible, transformations of this precursor into advanced organic building blocks and their potential industrial applications, based on the known chemistry of related heterocyclic compounds.

Table 1: Potential Reactions for the Synthesis of Advanced Organic Building Blocks

ReactantReaction TypePotential Product (Building Block)
Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate)Condensation/CyclizationPyrido[2,3-d]pyrimidine derivatives
Hydrazine DerivativesCondensation/CyclizationPyrazolo[3,4-b]pyridine derivatives
Amidines/GuanidinesCondensation/CyclizationPyrido[2,3-d]pyrimidine derivatives
Ketones with α-hydrogensCondensation/CyclizationFused quinoline-like structures

Table 2: Potential Industrial Applications of Derived Organic Building Blocks

Building BlockPotential Application AreaRationale
Pyrido[2,3-d]pyrimidine derivativesDyes and PigmentsExtended π-conjugation can lead to strong absorption in the visible spectrum.
Pyrazolo[3,4-b]pyridine derivativesFunctional PolymersCan be functionalized to act as monomers for high-performance polymers with specific thermal or optical properties.
Fused quinoline-like structuresOrganic ElectronicsPlanar, electron-rich systems can exhibit semiconductor properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Functionalized Nicotinonitrile DerivativesIndustrial IntermediatesCan serve as key starting materials for the multi-step synthesis of complex, non-pharmaceutical industrial chemicals.

Further research and development are necessary to fully explore and realize the potential of this compound as a versatile precursor in the chemical industry beyond its traditional applications. The rich chemistry of this molecule suggests that it is a promising candidate for the creation of novel materials and industrial products.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile
Reactant of Route 2
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile

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